Ac-YVAD-pNA

Übersicht

Beschreibung

Ac-YVAD-pNA is a very selective chromogenic substrate for caspase-1 . It is a key mediator of inflammatory processes and is used to determine caspase-1 activity . Cleavage of Ac-YVAD-pNA by caspase-1 releases pNA (p-nitroanilide), which can be quantified spectrophotometrically at 405 nm .

Molecular Structure Analysis

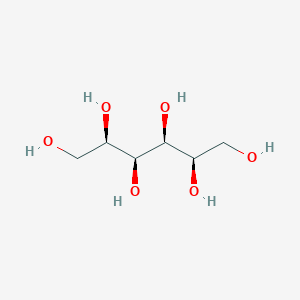

The molecular formula of Ac-YVAD-pNA is C29H36N6O10 . Its molecular weight is 628.63 .Chemical Reactions Analysis

Ac-YVAD-pNA is used to determine caspase-1 activity. The cleavage of Ac-YVAD-pNA by caspase-1 releases pNA (p-nitroanilide), which can be quantified spectrophotometrically at 405 nm .Physical And Chemical Properties Analysis

Ac-YVAD-pNA is a white to beige powder . It has a molecular weight of 628.63 and its storage temperature is -20°C .Wissenschaftliche Forschungsanwendungen

Caspase-1 Inhibition

Ac-YVAD-pNA is a potent inhibitor of caspase-1 . Caspase-1 is a key mediator of inflammatory processes and was formerly known as interleukin (IL)-1-converting enzyme . By inhibiting caspase-1, Ac-YVAD-pNA can potentially be used to modulate inflammatory responses.

Apoptosis Research

Caspase-1, which Ac-YVAD-pNA inhibits, plays a crucial role in apoptosis, a form of programmed cell death . Therefore, Ac-YVAD-pNA can be used in research to study the mechanisms of apoptosis and how it can be regulated.

Inflammation Research

In addition to its role in apoptosis, caspase-1 is also involved in the inflammatory response . Ac-YVAD-pNA, as a caspase-1 inhibitor, can be used in research to understand the role of inflammation in various diseases and conditions.

Neurological Disorders

Dysregulation of caspase-mediated apoptosis and inflammation has been linked to the pathogenesis of various neurological disorders . Therefore, Ac-YVAD-pNA can be used in research to understand and potentially treat these disorders.

Metabolic Diseases

Caspase dysregulation is also associated with metabolic diseases . Ac-YVAD-pNA can be used in research to understand the role of caspases in these diseases and potentially develop new treatments.

Cancer Research

Caspases are also involved in the regulation of cell proliferation, a process that is often dysregulated in cancer . Therefore, Ac-YVAD-pNA can be used in cancer research to understand the role of caspases in cancer development and progression.

Wirkmechanismus

Target of Action

Ac-YVAD-pNA is a very selective chromogenic substrate for caspase-1 , a key mediator of inflammatory processes . Caspase-1 is an evolutionarily conserved family of cysteine-dependent proteases that play essential roles in modulating different biological processes including apoptosis, proliferation, differentiation, and inflammatory response .

Mode of Action

Ac-YVAD-pNA interacts with caspase-1 in a specific manner. The compound is cleaved by caspase-1, releasing pNA (p-nitroanilide), which can be quantified spectrophotometrically at 405 nm . This interaction allows for the detection of caspase-1 activity .

Biochemical Pathways

The primary biochemical pathway affected by Ac-YVAD-pNA is the caspase-mediated apoptosis and inflammation pathway . Dysregulation of this pathway has been linked to the pathogenesis of various diseases such as inflammatory diseases, neurological disorders, metabolic diseases, and cancer .

Result of Action

The cleavage of Ac-YVAD-pNA by caspase-1 results in the release of pNA . This allows for the detection of caspase-1 activity, providing a measure of the level of inflammation in the system .

Action Environment

The action, efficacy, and stability of Ac-YVAD-pNA can be influenced by various environmental factors. For instance, repeated freeze-thaw cycles can affect the effectiveness of the compound . Therefore, it is recommended to store the compound at -20 ºC and avoid storing it in solution .

Zukünftige Richtungen

Caspases are involved in many vital cellular processes including apoptosis, proliferation, differentiation, and inflammatory response . Dysregulation of caspase-mediated apoptosis and inflammation has been linked to the pathogenesis of various diseases such as inflammatory diseases, neurological disorders, metabolic diseases, and cancer . Therefore, further studies on understanding caspase function in a disease model is a fundamental requirement to effectively develop their inhibitors as a treatment for the different pathologies .

Eigenschaften

IUPAC Name |

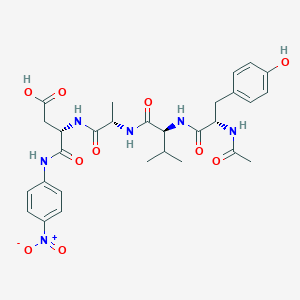

(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-4-(4-nitroanilino)-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H36N6O10/c1-15(2)25(34-28(42)22(31-17(4)36)13-18-5-11-21(37)12-6-18)29(43)30-16(3)26(40)33-23(14-24(38)39)27(41)32-19-7-9-20(10-8-19)35(44)45/h5-12,15-16,22-23,25,37H,13-14H2,1-4H3,(H,30,43)(H,31,36)(H,32,41)(H,33,40)(H,34,42)(H,38,39)/t16-,22-,23-,25-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDPNOCSPPGFBPX-XNHCRPTKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H36N6O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30440596 | |

| Record name | Ac-YVAD-pNA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30440596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

628.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ac-YVAD-pNA | |

CAS RN |

149231-66-3 | |

| Record name | Ac-YVAD-pNA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30440596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: The research article mentions using Ac-YVAD-pNA to analyze the enzymatic activity of caspase-1. How does this compound work?

A1: Ac-YVAD-pNA (Acetyl-Tyr-Val-Ala-Asp-p-nitroanilide) is a synthetic peptide substrate specifically recognized and cleaved by caspase-1. This peptide contains a chromophore, p-nitroaniline (pNA), conjugated to the C-terminal aspartic acid residue. Upon cleavage by caspase-1 at the aspartic acid position, the pNA is released, resulting in a measurable color change. This color change, detectable by spectrophotometry, directly correlates with the enzymatic activity of caspase-1. The greater the color change, the higher the caspase-1 activity. []

Q2: How does the use of Ac-YVAD-pNA contribute to the findings of the study?

A2: The study investigated the impact of transfecting a human caspase-1 gene into HepG2 hepatoma cells. By utilizing Ac-YVAD-pNA, the researchers could directly measure the enzymatic activity of caspase-1 in the transfected cells. The observed increase in Ac-YVAD-pNA cleavage provided evidence that the transfected caspase-1 gene was not only successfully transcribed and translated into protein but also that the resulting caspase-1 enzyme was functionally active within the cells. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.